molecular formula C6H8N2O2 B167325 2,4-Dihydroxy-5,6-dimethylpyrimidine CAS No. 26305-13-5

2,4-Dihydroxy-5,6-dimethylpyrimidine

Cat. No. B167325
CAS RN: 26305-13-5
M. Wt: 140.14 g/mol
InChI Key: PZVLJGKJIMBYNP-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-5,6-dimethylpyrimidine, also known as 5,6-Dimethyluracil, is an organic compound with the chemical formula C6H8N2O2 . It is used in the synthesis of mono and polyatomic titanium derivatives and as a starting reagent in the synthesis of 2-(4-fluorobenzoyl) substituted pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of 2,4-Dihydroxy-5,6-dimethylpyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. The molecular weight is 140.14 .


Physical And Chemical Properties Analysis

2,4-Dihydroxy-5,6-dimethylpyrimidine is a colorless crystal or white crystalline powder, soluble in hot water and alcohol . It has a melting point of 297-300 °C (dec.) (lit.) .

Scientific Research Applications

Application 1: Synthesis of Titanium Derivatives

  • Scientific Field : Inorganic Chemistry .
  • Summary of the Application : “2,4-Dihydroxy-5,6-dimethylpyrimidine” is used in the synthesis of mono and polyatomic titanium derivatives .
  • Results or Outcomes : The outcomes of this application are the mono and polyatomic titanium derivatives. Unfortunately, the source does not provide any quantitative data or statistical analyses .

Application 2: Synthesis of Pyrimidine Derivatives

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : “2,4-Dihydroxy-5,6-dimethylpyrimidine” is used as a starting reagent in the synthesis of 2-(4-fluorobenzoyl) substituted pyrimidine derivatives .
  • Results or Outcomes : The outcomes of this application are the 2-(4-fluorobenzoyl) substituted pyrimidine derivatives. Unfortunately, the source does not provide any quantitative data or statistical analyses .

Application 3: Anti-inflammatory Activities of Pyrimidines

  • Scientific Field : Pharmacology .
  • Summary of the Application : Pyrimidines, including “2,4-Dihydroxy-5,6-dimethylpyrimidine”, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
  • Results or Outcomes : The outcomes of this application are the various pharmacological effects of pyrimidines. Unfortunately, the source does not provide any quantitative data or statistical analyses .

Application 4: Inhibitory Response Versus Inflammatory Mediators

  • Scientific Field : Pharmacology .
  • Summary of the Application : Pyrimidines, including “2,4-Dihydroxy-5,6-dimethylpyrimidine”, are known to exhibit anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results or Outcomes : The outcomes of this application are the various pharmacological effects of pyrimidines. Unfortunately, the source does not provide any quantitative data or statistical analyses .

Safety And Hazards

2,4-Dihydroxy-5,6-dimethylpyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of damaging fertility and the unborn child . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,6-dimethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-3-4(2)7-6(10)8-5(3)9/h1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVLJGKJIMBYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180918
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180918
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-5,6-dimethylpyrimidine

CAS RN

26305-13-5
Record name 5,6-Dimethyluracil
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Record name 6-Methylthymine
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Record name 26305-13-5
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Record name 26305-13-5
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Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-dimethyl- (9CI)
Source EPA DSSTox
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Record name 5,6-dimethyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.259
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Record name 6-METHYLTHYMINE
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Synthesis routes and methods

Procedure details

A solution of 5,6-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (14.4 g, 0.09 mol, Step A) and chloroacetic acid (100.0 g, 1.06 mol) in water (43 mL) was refluxed overnight, cooled down to ambient temperature and quenched with water (500 mL). The formed precipitate was collected by filtration and dried to yield 10.3 g (79.7%) of the titled compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.70 (s, 3H) 2.02 (s, 3H) 10.56 (s, 1H) 10.86 (s, 1H).
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
solvent
Reaction Step One
Yield
79.7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
28
Citations
G Ghosh, P Panda, M Rath, A Pal… - Pharmacognosy …, 2015 - ncbi.nlm.nih.gov
Background: Clerodendrum viscosum is commonly found in India and Bangladesh. Previously, various parts of this plant were reported for treatment of different types of diseases and …
Number of citations: 82 www.ncbi.nlm.nih.gov
Y Pérez, S Morante-Zarcero, I Sierra, P Gómez-Sal… - Inorganica chimica …, 2007 - Elsevier
In view of the wide applicability and versatility of titanium based Lewis acids in selective organic synthesis including asymmetric synthesis, we have synthesized a family of mono and …
Number of citations: 13 www.sciencedirect.com
S Raić‐Malić, A Johayem, SM Ametamey… - … and Nucleic Acids, 2004 - Taylor & Francis
Synthesis of pyrimidine derivatives with a side‐chain attached to the C‐6 of pyrimidine ring (6–14) is reported. Target compounds 8 and 12 were subjected to in vitro phosphorylation …
Number of citations: 29 www.tandfonline.com
M Martić, L Pernot, Y Westermaier… - … and Nucleic Acids, 2011 - Taylor & Francis
Novel C-6 substituted pyrimidine derivatives are good substrates of herpes simplex virus type 1 thymidine kinase (HSV1-TK). Enzyme kinetic experiments showed that our lead …
Number of citations: 11 www.tandfonline.com
R Hull, BJ Lovell, HT Openshaw, LC Payman… - Journal of the …, 1946 - pubs.rsc.org
… 2 : 4-Dihydroxy-5 : 6-dimethylpyrimidine.-The above thiol (34 g.) was heated under reflux for 8 hours with a solution of chloroacetic acid (34 g.) in water (2 1.). On cooling the hot, filtered …
Number of citations: 32 pubs.rsc.org
CK Materese, M Nuevo, PP Bera, TJ Lee… - Astrobiology, 2013 - liebertpub.com
The informational subunits of RNA or DNA consist of substituted N-heterocyclic compounds that fall into two groups: those based on purine (C 5 H 4 N 4 ) (adenine and guanine) and …
Number of citations: 60 www.liebertpub.com
RT Walker - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the complexity of the chemistry of the pyrimidine ring system with emphasis placed more on general principles rather than specific examples. …
Number of citations: 1 www.sciencedirect.com
A Swargiary, A Daimari, M Daimari… - Indian journal of …, 2016 - ncbi.nlm.nih.gov
Objective: Clerodendrum viscosum, Eryngium foetidum, Lippia javanica, and Murraya koenigii are one among the common wild edible plants in Northeast India which are also used as …
Number of citations: 50 www.ncbi.nlm.nih.gov
S Sasidharanpillai, GR Loppnow - The Journal of Physical …, 2014 - ACS Publications
In order to understand the effect of methyl substitution patterns on the initial excited-state structural dynamics of uracil derivatives, we measured the resonance Raman spectra of 5,6-…
Number of citations: 17 pubs.acs.org
M Martić - 2008 - research-collection.ethz.ch
Gene therapy offers a promising new treatment modality for a variety of inherited and acquired disorders. All of the gene therapy approaches are based on the common strategy to use …
Number of citations: 1 www.research-collection.ethz.ch

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